4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide
CAS No.:
Cat. No.: VC13721667
Molecular Formula: C6H4Br2F3NO
Molecular Weight: 322.90 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4Br2F3NO |
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Molecular Weight | 322.90 g/mol |
IUPAC Name | 4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide |
Standard InChI | InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H |
Standard InChI Key | SXWKKAITIDDEHT-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1Br)OC(F)(F)F.Br |
Canonical SMILES | C1=CN=CC(=C1Br)OC(F)(F)F.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 4-bromo-3-(trifluoromethoxy)pyridine hydrobromide, reflects its substitution pattern and ionic form. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 2665660-83-1 | |
Molecular Formula | C₆H₄Br₂F₃NO | |
Molecular Weight | 322.90 g/mol | |
SMILES Notation | C1=CN=CC(=C1Br)OC(F)(F)F.Br | |
InChI Key | SXWKKAITIDDEHT-UHFFFAOYSA-N |
The crystal structure remains unresolved, but computational models predict a planar pyridine ring with the trifluoromethoxy group inducing steric and electronic effects at the 3-position .
Synthesis and Reactivity
Synthetic Routes
The compound is accessible via base-catalyzed isomerization of 3-bromopyridine precursors. Puleo and Bandar (2020) demonstrated that treatment of 3-bromopyridines with strong bases (e.g., KOH) generates a 3,4-pyridyne intermediate, which undergoes bromide addition to yield 4-bromopyridines . This method avoids the instability and scarcity of direct 4-halogenated pyridines:
For 4-bromo-3-(trifluoromethoxy)pyridine hydrobromide, trifluoromethoxylation likely precedes bromination, though exact sequence details remain proprietary.
Reactivity Profile
The compound participates in nucleophilic aromatic substitution (SₙAr) at the 4-position due to:
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Activation by the electron-withdrawing trifluoromethoxy group, which polarizes the C-Br bond.
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Reduced steric hindrance compared to 3-substituted isomers .
Notable reactions include:
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Etherification: With alkoxides to form 4-alkoxy derivatives.
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Amination: With secondary amines to yield 4-aminopyridines (e.g., indoline adducts) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s 4-bromo moiety serves as a handle for coupling reactions in drug discovery:
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Antiviral Agents: Pyridine cores are prevalent in protease inhibitors.
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Agrochemicals: Functionalized pyridines act as herbicides (e.g., fluorinated analogs) .
Material Science
Fluorinated pyridines enhance the thermal stability and electron-deficient character of organic semiconductors.
Hazard Category | Risk Statement | Precautionary Measure |
---|---|---|
Eye Irritation (Xi) | R36: Irritating to eyes | P26: Immediate eye washing |
Aquatic Toxicity (WGK 3) | Highly hazardous to aquatic life | Prevent environmental release |
Storage recommendations include refrigeration (2–8°C) in airtight containers .
Future Research Directions
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Mechanistic Studies: Elucidating the role of trifluoromethoxy in directing substitution pathways.
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Process Optimization: Scaling isomerization protocols for industrial production.
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Toxicology Profiles: Acute and chronic exposure assessments.
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